![molecular formula C13H13Cl2NO B1372048 2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride CAS No. 1208739-07-4](/img/structure/B1372048.png)
2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride
Descripción general
Descripción
“2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NO . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
Synthesis Analysis
The synthesis of “2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” can be achieved using a synthetic method that involves the oxidation of 4-methylpyridine into 4-picolinic acid with potassium permanganate . The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under acid conditions. The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is represented by the InChI code: 1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H . The molecular weight of the compound is 270.16 .Chemical Reactions Analysis
The compound finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . The group can be introduced in the presence of a base, e.g., tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting group .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The compound is soluble in water (750 mg/ml at 20°C), soluble in 1N HCl (2.5%), DMSO, and methanol .Aplicaciones Científicas De Investigación
Base Catalyzed Alkylation
This compound has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . Alkylation is a process where an alkyl group is transferred from one molecule to another. It’s a key process in organic chemistry.
Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
It has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging contrast agent. Contrast agents are used to improve the visibility of internal body structures in MRI scans.
Protection of Carboxyl Termini of Peptides
Although not directly related to “2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride”, a similar compound “4-(Chloromethyl)pyridine hydrochloride” finds its application as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in separation and purification of the peptide.
Custom Synthesis and Manufacturing
This compound is available for custom synthesis and bulk manufacturing . This suggests that it could be used as a starting material or intermediate in the synthesis of other complex molecules.
Safety and Hazards
Propiedades
IUPAC Name |
2-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12;/h1-8H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWPYTVMZOAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



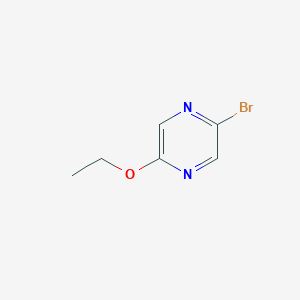
![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)
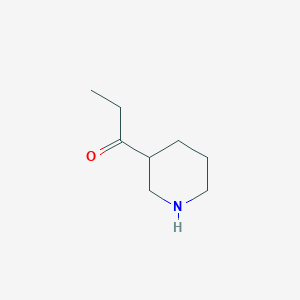
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)

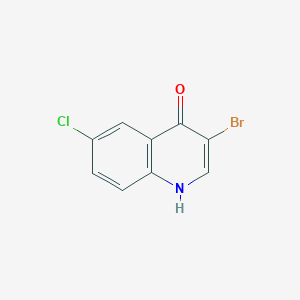

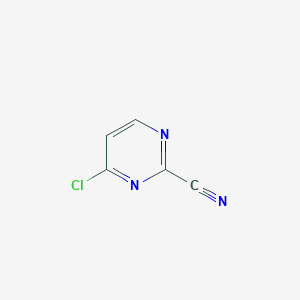
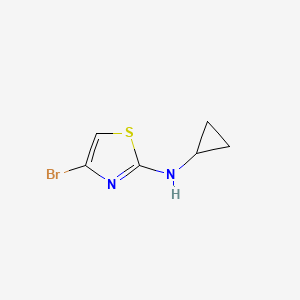
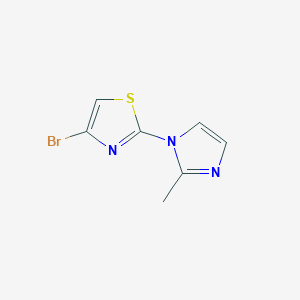

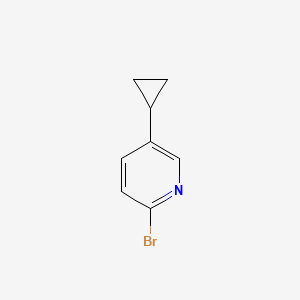

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)